molecular formula C11H11NO2 B6154366 methyl 2-cyano-2-(2-methylphenyl)acetate CAS No. 34404-79-0

methyl 2-cyano-2-(2-methylphenyl)acetate

Cat. No.: B6154366
CAS No.: 34404-79-0
M. Wt: 189.21 g/mol
InChI Key: KOCWSGMEIMMVBG-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2-methylphenyl)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of a cyano group and a methylphenyl group attached to the acetate moiety. This compound is known for its applications in various fields, including pharmaceuticals, perfumes, flavors, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(2-methylphenyl)acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate additional purification steps to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2-methylphenyl)acetate undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aromatic aldehydes, leading to the formation of arylidenemalononitriles and (E)-α-cyanocinnamic esters.

    Substitution Reactions: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include aromatic aldehydes, triethylamine, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve heating and the use of solvents such as ethanol .

Major Products Formed

Major products formed from reactions involving this compound include heterocyclic compounds, arylidenemalononitriles, and (E)-α-cyanocinnamic esters .

Scientific Research Applications

Methyl 2-cyano-2-(2-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the production of perfumes, flavors, and polymers due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(2-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of the cyano and ester groups. These functional groups enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active molecules . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .

Comparison with Similar Compounds

Methyl 2-cyano-2-(2-methylphenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-2-(2-methylphenyl)acetate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl cyanoacetate: Lacks the methylphenyl group, making it less complex and with different reactivity.

    Methyl 2-cyano-2-(2-chlorophenyl)acetate: Contains a chlorophenyl group, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-cyano-2-(2-methylphenyl)acetate involves the reaction of 2-methylphenylacetic acid with acetic anhydride to form methyl 2-(2-methylphenyl)acetate, which is then reacted with cyanide ion to form methyl 2-cyano-2-(2-methylphenyl)acetate.", "Starting Materials": [ "2-methylphenylacetic acid", "acetic anhydride", "sodium cyanide", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-methylphenylacetic acid (1.0 equivalent) in acetic anhydride (2.0 equivalents) and heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the mixture to room temperature and pour it into a mixture of ice and water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product obtained from step 2 (1.0 equivalent) in methanol and add sodium cyanide (1.2 equivalents). Heat the mixture to reflux for 2-3 hours.", "Step 4: Cool the mixture to room temperature and pour it into a mixture of ice and water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS No.

34404-79-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-cyano-2-(2-methylphenyl)acetate

InChI

InChI=1S/C11H11NO2/c1-8-5-3-4-6-9(8)10(7-12)11(13)14-2/h3-6,10H,1-2H3

InChI Key

KOCWSGMEIMMVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(=O)OC

Purity

95

Origin of Product

United States

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